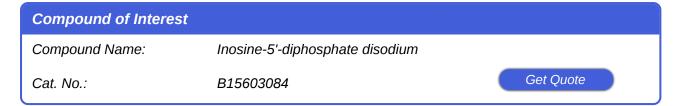


comparative analysis of IDP in different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Analysis of Intrinsically Disordered Proteins (IDPs) in Cancer Cell Lines

For researchers, scientists, and drug development professionals, understanding the nuances of how intrinsically disordered proteins (IDPs) function across different cancer cell lines is critical. These proteins, lacking a fixed three-dimensional structure, are central to many signaling pathways and cellular processes that are often dysregulated in cancer.[1][2] This guide provides a comparative analysis of key IDPs—c-Myc, p53, NUPR1, and BRCA1—across various cancer cell lines, supported by experimental data and detailed protocols.

Data Presentation

The following tables summarize the expression and mutation status of these critical IDPs in a selection of commonly used cancer cell lines.

Table 1: Comparative Analysis of c-Myc Protein Expression in Various Cancer Cell Lines



Cell Line	Cancer Type	c-Myc Expression Level	Reference
HL-60	Promyelocytic Leukemia	High	[3]
HCT-116	Colorectal Carcinoma	High	[3][4]
Pa-1	Ovarian Teratocarcinoma	High	[3]
K562	Chronic Myelogenous Leukemia	High	[3]
LAN-5	Neuroblastoma	Low	[3]
OVCAR-3	Ovarian Adenocarcinoma	Undetectable	[3]
SKOV-3	Ovarian Adenocarcinoma	Low	[3]
Normal Colon Mucosa Cells	Normal Colon	Low	[4]

Table 2: Comparative Analysis of p53 Status in Colorectal Cancer Cell Lines



Cell Line	p53 Status	Mutation Details	Reference
HCT-116	Wild-Type	Functional p53	[5]
RKO	Wild-Type	Functional p53	[5]
SW480	Mutant	Missense mutation	[5]
HT-29	Mutant	Missense mutation	[5]
DLD-1	Mutant	Missense mutation	[5]
LoVo	Wild-Type	Functional p53	[5]
NCI-H716	Mutant	Truncating mutation	[5]
CoCM1	Mutant	No p53 transcripts	[5]
RCM1	Mutant	Truncating mutation (smaller protein)	[5]
CC20	Mutant	Abnormal phosphorylation response	[5]

Note: p53 status in cell lines can be complex and subject to revision. It is recommended to verify the status for specific experimental needs.[6][7][8]

Table 3: Comparative Analysis of BRCA1 Mutation Status in Breast Cancer Cell Lines



Cell Line	BRCA1 Status	Mutation Details	Consequence	Reference
HCC1937	Mutant	5382insC	Truncated, non- functional protein	[9][10]
MDA-MB-436	Mutant	5396 + 1G>A (splice site)	Loss of nuclear BRCA1 protein	[9][10]
SUM149PT	Mutant	2288delT	Loss of nuclear BRCA1 protein	[9][10]
SUM1315MO2	Mutant	185delAG	Low transcript and no nuclear protein	[9][10]
MCF-7	Wild-Type	No pathogenic mutations	Expresses nuclear BRCA1 protein	[9][10]
T-47D	Wild-Type	No pathogenic mutations	Expresses nuclear BRCA1 protein	[9][10]

Table 4: Comparative Role of NUPR1 in Different Cancer Types



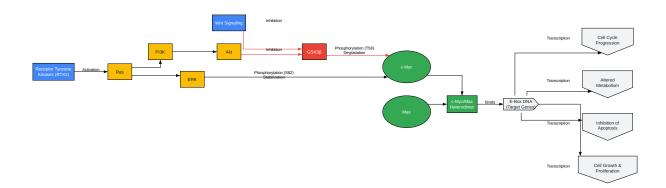
Cancer Type	Role of NUPR1	Observed Effects in Cell Lines	Reference
Pancreatic Cancer	Oncogenic	Promotes development, protects from stress, induces chemoresistance.[11] Upregulated in response to metabolic stress.[12]	[2][11]
Breast Cancer	Oncogenic	Upregulated in metastatic cells, induces chemoresistance.	[2]
Thyroid Cancer	Oncogenic	Implicated in progression.	[2]
Brain Cancer	Oncogenic	Implicated in progression.	[2]
Prostate Cancer	Tumor Suppressive	Appears to have tumor-suppressive activity.	[2]
Hepatocellular Carcinoma	Oncogenic	Downregulation enhances sensitivity to sorafenib.	[13]

Mandatory Visualization

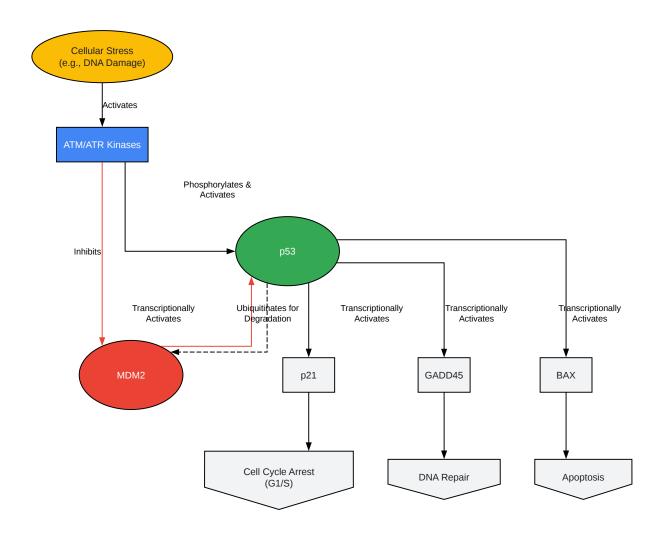
Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, created using Graphviz, illustrate key signaling pathways and a typical experimental workflow for analyzing IDP expression.

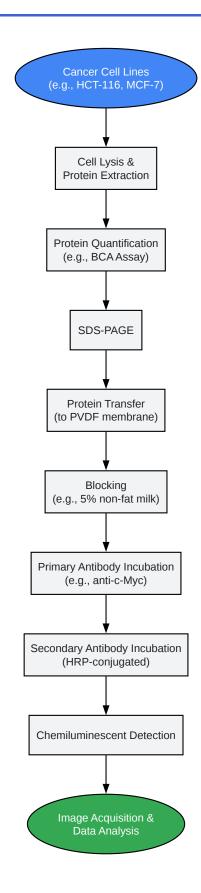












Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The MYC oncogene the grand orchestrator of cancer growth and immune evasion -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging role of nuclear protein 1 (NUPR1) in cancer biology PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The c-myc protein is constitutively expressed at elevated levels in colorectal carcinoma cell lines PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Analysis of TP53 Mutation Status in Human Cancer Cell Lines: A Reassessment PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BRCA1 mutation analysis of 41 human breast cancer cell lines reveals three new deleterious mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nuclear protein 1 promotes pancreatic cancer development and protects cells from stress by inhibiting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- To cite this document: BenchChem. [comparative analysis of IDP in different cancer cell lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603084#comparative-analysis-of-idp-in-different-cancer-cell-lines]

Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com